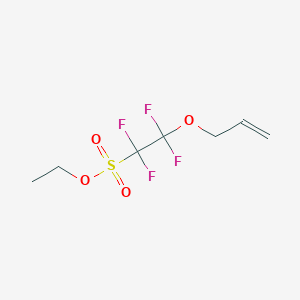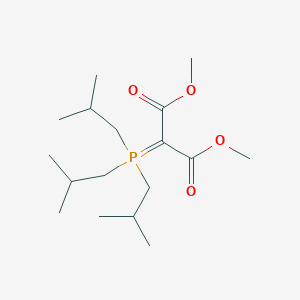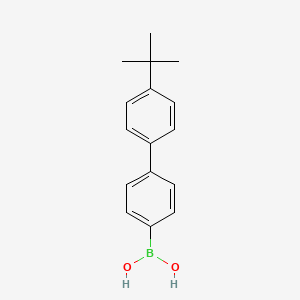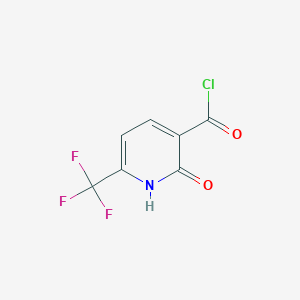
3-Cyano-4-fluorobenzoyl chloride
Vue d'ensemble
Description
3-Cyano-4-fluorobenzoyl chloride: is an organic compound with the molecular formula C8H3ClFNO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyano group at the third position and a fluorine atom at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluorobenzoyl chloride typically involves the following steps:
Nitration: The starting material, 4-fluorobenzoyl chloride, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then replaced by a cyano group using the Sandmeyer reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to improve yield and efficiency. The process may also include purification steps to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyano-4-fluorobenzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, and bases (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Amines: Formed by the reduction of the cyano group.
Carboxylic Acids: Formed by the oxidation of the cyano group.
Applications De Recherche Scientifique
Chemistry: 3-Cyano-4-fluorobenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound is used to synthesize molecules that can act as inhibitors or activators of specific enzymes or receptors. It is also used in the development of fluorescent probes for imaging studies.
Medicine: The compound is used in the pharmaceutical industry to synthesize active pharmaceutical ingredients (APIs) and intermediates for drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the agrochemical industry, this compound is used to synthesize herbicides, insecticides, and fungicides. It is also used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyano-4-fluorobenzoyl chloride depends on its specific application. In general, the compound can act as an electrophile in chemical reactions, reacting with nucleophiles to form covalent bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The cyano and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
4-Fluorobenzoyl chloride: Lacks the cyano group, making it less reactive in certain substitution reactions.
3-Cyano-4-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and selectivity in chemical reactions.
3-Cyano-4-methylbenzoyl chloride: Contains a methyl group instead of a fluorine atom, leading to different steric and electronic effects.
Uniqueness: 3-Cyano-4-fluorobenzoyl chloride is unique due to the presence of both cyano and fluorine substituents, which impart distinct electronic and steric properties. These properties can enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
3-cyano-4-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBJLJVMWLMSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)






